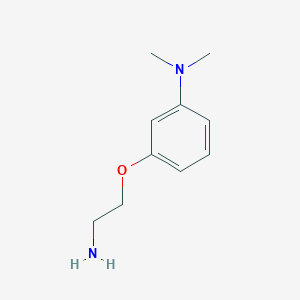

3-(2-aminoethoxy)-N,N-dimethylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2O |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

3-(2-aminoethoxy)-N,N-dimethylaniline |

InChI |

InChI=1S/C10H16N2O/c1-12(2)9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,6-7,11H2,1-2H3 |

InChI Key |

AAHCCXXWMBNWAI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=CC=C1)OCCN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis of 3 2 Aminoethoxy N,n Dimethylaniline

Retrosynthetic Analysis of the 3-(2-aminoethoxy)-N,N-dimethylaniline Core Structure

A retrosynthetic analysis of this compound simplifies the molecule into readily available starting materials. The primary disconnection is at the ether linkage, a common strategy for ethers. This bond can be cleaved via a Williamson ether synthesis approach, leading to two key precursors: 3-(N,N-dimethylamino)phenol and a 2-aminoethanol derivative where the amino group is protected.

The 3-(N,N-dimethylamino)phenol can be further disconnected. A logical retrosynthetic step is the N-methylation of 3-aminophenol (B1664112). Alternatively, it can be envisioned as arising from resorcinol (B1680541) through a reaction with dimethylamine (B145610).

The protected 2-aminoethanol fragment is crucial to prevent the amine from reacting during the ether synthesis. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. Thus, the side chain precursor can be retrosynthetically derived from 2-aminoethanol. This leads to a plausible set of starting materials: resorcinol (or 3-aminophenol), dimethylamine (or a methylating agent), and 2-aminoethanol.

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through various routes, each with its own merits and drawbacks. These can be broadly categorized into multi-step strategies employing established organic reactions.

A robust multi-step synthesis can be designed based on the retrosynthetic analysis. This typically involves the initial synthesis of the key intermediate, 3-(N,N-dimethylamino)phenol, followed by its coupling with a protected aminoethoxy side chain.

Synthesis of 3-(N,N-dimethylamino)phenol:

Classical Method: A traditional route involves the N,N-dimethylation of 3-aminophenol using a methylating agent like dimethyl sulfate (B86663). patsnap.comchemicalbook.com While effective, this method uses a highly toxic reagent. patsnap.comchemicalbook.com

Contemporary Method: A more modern and industrially favorable approach utilizes resorcinol and a dimethylamine aqueous solution. patsnap.comgoogle.com This reaction is typically carried out at elevated temperatures and pressures. patsnap.comgoogle.com

Assembly of the Final Compound:

The subsequent step is a Williamson ether synthesis, a well-established method for forming ethers. gordon.eduwikipedia.org This involves the reaction of the phenoxide ion of 3-(N,N-dimethylamino)phenol with a suitably protected 2-halo- or 2-tosyloxy-ethylamine derivative. To prevent self-reaction, the amino group of the ethanolamine (B43304) derivative must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose.

Protection of 2-aminoethanol: 2-aminoethanol is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-(2-hydroxyethyl)carbamic acid tert-butyl ester (Boc-ethanolamine). tcichemicals.com

Activation of the hydroxyl group: The hydroxyl group of Boc-ethanolamine is then converted into a good leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base to form the corresponding tosylate.

Synthesis of 3-(N,N-dimethylamino)phenol: As described above, this can be prepared from either 3-aminophenol or resorcinol.

Williamson Ether Synthesis: 3-(N,N-dimethylamino)phenol is deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) to form the phenoxide, which then reacts with the tosylated Boc-ethanolamine in an SN2 reaction to form the protected intermediate.

Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the target compound, this compound.

A divergent approach could also be envisioned, starting from a common intermediate that could be modified to produce a library of related compounds. For instance, one could start with 3-hydroxyaniline. One branch of the synthesis could involve the N,N-dimethylation to produce 3-(N,N-dimethylamino)phenol, which is then elaborated as described above. Another branch could involve the etherification of the phenolic hydroxyl group with different functionalized side chains, leading to a variety of derivatives.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key steps to consider for optimization are the synthesis of 3-(N,N-dimethylamino)phenol and the Williamson ether synthesis.

For the synthesis of 3-(N,N-dimethylamino)phenol from resorcinol and dimethylamine, the reaction parameters can be systematically varied.

| Parameter | Condition Range | Effect on Yield and Selectivity |

|---|---|---|

| Temperature | 160-210 °C | Higher temperatures generally increase the reaction rate, but may also lead to the formation of byproducts. google.com |

| Pressure | Autoclave conditions | Necessary to maintain the dimethylamine in the reaction mixture at elevated temperatures. |

| Molar Ratio | Resorcinol to Dimethylamine 1.0:1.0-1.5 | An excess of dimethylamine can help to drive the reaction to completion. google.com |

For the Williamson ether synthesis step, several factors can be fine-tuned to improve the outcome.

| Parameter | Options | Effect on Yield and Selectivity |

|---|---|---|

| Base | NaH, K₂CO₃, Cs₂CO₃ | The choice of base affects the deprotonation of the phenol. Stronger bases like NaH can lead to faster reactions, while weaker bases like K₂CO₃ may require higher temperatures. organic-synthesis.com |

| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. francis-press.com |

| Leaving Group | -OTs, -Br, -I | A better leaving group will increase the rate of the SN2 reaction. Tosylates and iodides are generally better leaving groups than bromides. |

| Temperature | Room temperature to reflux | Higher temperatures can increase the reaction rate but may also promote elimination side reactions, especially with sterically hindered substrates. |

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact.

Atom Economy: The synthesis of 3-(N,N-dimethylamino)phenol from resorcinol and dimethylamine has a better atom economy than the route using 3-aminophenol and dimethyl sulfate, as the latter generates stoichiometric amounts of sulfate waste.

Use of Safer Chemicals: The avoidance of highly toxic and carcinogenic dimethyl sulfate is a significant green advantage of the resorcinol-based route. patsnap.comchemicalbook.com

Safer Solvents and Auxiliaries: In the Williamson ether synthesis, exploring the use of greener solvents such as ionic liquids or deep eutectic solvents could be a viable alternative to traditional volatile organic compounds like DMF. The use of phase-transfer catalysts could also enable the use of more environmentally benign solvent systems.

Catalysis: Investigating catalytic methods for both the N-methylation and the etherification steps could lead to more efficient and sustainable processes. For example, catalytic N-methylation of amines using methanol (B129727) as a green methylating agent is an area of active research.

By considering these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Derivatization and Functionalization of 3 2 Aminoethoxy N,n Dimethylaniline

Chemical Transformations at the Amine Moiety of 3-(2-aminoethoxy)-N,N-dimethylaniline

The primary amine group in the 2-aminoethoxy side chain is a versatile functional handle for numerous chemical modifications.

The primary amine of this compound can readily undergo acylation with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental for introducing a variety of substituents onto the nitrogen atom, thereby modifying the compound's steric and electronic properties.

Common reagents for these transformations include:

Acylating agents: Acetyl chloride, benzoyl chloride, acetic anhydride.

Sulfonylating agents: p-Toluenesulfonyl chloride, methanesulfonyl chloride.

Bases: Triethylamine, pyridine, or an excess of the starting amine to neutralize the acid byproduct.

The general scheme for these reactions is as follows:

Acylation: R-COCl + H₂N-R' → R-CONH-R' + HCl

Sulfonylation: R-SO₂Cl + H₂N-R' → R-SO₂NH-R' + HCl

| Reagent | Product Type | General Structure |

| Acetyl chloride | Acetamide | CH₃-CO-NH-CH₂CH₂-O-C₆H₄-N(CH₃)₂ |

| Benzoyl chloride | Benzamide | C₆H₅-CO-NH-CH₂CH₂-O-C₆H₄-N(CH₃)₂ |

| p-Toluenesulfonyl chloride | Tosylamide | CH₃-C₆H₄-SO₂-NH-CH₂CH₂-O-C₆H₄-N(CH₃)₂ |

| Methanesulfonyl chloride | Mesylamide | CH₃-SO₂-NH-CH₂CH₂-O-C₆H₄-N(CH₃)₂ |

N-alkylation of the primary amine can be achieved through various methods. Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. A more controlled approach is reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly efficient for the controlled introduction of alkyl groups.

Commonly used reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can influence the reaction's selectivity and scope. For instance, sodium cyanoboorohydride is particularly effective at reducing imines in the presence of aldehydes. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Product Type |

| Formaldehyde | NaBH₃CN | N-Methylated amine |

| Acetaldehyde | NaBH(OAc)₃ | N-Ethylated amine |

| Acetone | NaBH₄ | N-Isoproplyated amine |

| Cyclohexanone | NaBH₃CN | N-Cyclohexylated amine |

The primary amine of this compound readily condenses with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid or a base and often involves the removal of water to drive the equilibrium towards product formation. Schiff bases are versatile intermediates in organic synthesis and can be further reduced to secondary amines or used in various cyclization reactions.

The formation of a Schiff base is a reversible reaction, and the stability of the resulting imine depends on the nature of the carbonyl compound and the amine. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes or ketones.

| Carbonyl Compound | Product Type | General Structure |

| Benzaldehyde | Schiff Base | C₆H₅-CH=N-CH₂CH₂-O-C₆H₄-N(CH₃)₂ |

| Salicylaldehyde | Schiff Base | HO-C₆H₄-CH=N-CH₂CH₂-O-C₆H₄-N(CH₃)₂ |

| Acetophenone | Schiff Base | C₆H₅-C(CH₃)=N-CH₂CH₂-O-C₆H₄-N(CH₃)₂ |

Modifications of the Dimethylaniline Ring System of this compound

The dimethylaniline ring is highly activated towards electrophilic substitution due to the strong electron-donating nature of the dimethylamino group and the ether linkage.

The -N(CH₃)₂ group is a powerful ortho-, para-directing group, while the -OCH₂CH₂NH₂ substituent is also an ortho-, para-director, though generally less activating than the dimethylamino group. The combined directing effects of these two groups will influence the position of electrophilic attack on the aromatic ring. The positions ortho and para to the dimethylamino group (positions 2, 4, and 6) are the most activated. Steric hindrance from the dimethylamino and aminoethoxy groups will also play a role in determining the regioselectivity of the substitution.

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using bromine or chlorine, often in the presence of a Lewis acid.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst like aluminum chloride.

| Reaction | Electrophile | Expected Major Product Position(s) |

| Nitration | NO₂⁺ | 4-nitro and 6-nitro derivatives |

| Bromination | Br⁺ | 4-bromo and 6-bromo derivatives |

| Friedel-Crafts Acylation | RCO⁺ | 4-acyl derivative |

To introduce substituents at specific positions on the aromatic ring that are not easily accessible through electrophilic substitution, metal-catalyzed cross-coupling reactions can be employed. This first requires the introduction of a halide (e.g., Br, I) or a triflate group onto the aromatic ring. This functionalized aryl derivative can then participate in reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings.

For instance, if a bromo-derivative of this compound is prepared, it can undergo a Suzuki coupling with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Similarly, a Buchwald-Hartwig amination could be used to introduce a new nitrogen-based substituent.

| Coupling Reaction | Reactants | Catalyst | Product Type |

| Suzuki Coupling | Aryl halide, Boronic acid | Pd(PPh₃)₄ | Biaryl derivative |

| Heck Reaction | Aryl halide, Alkene | Pd(OAc)₂ | Substituted alkene |

| Buchwald-Hartwig Amination | Aryl halide, Amine | Pd₂(dba)₃ with a phosphine (B1218219) ligand | Di- or Tri-arylamine |

Chemical Modifications of the Ether Linkage in this compound

The ether linkage in "this compound" represents a point of potential chemical modification, primarily through cleavage reactions. Ether bonds are generally stable, but they can be cleaved under specific and often harsh conditions, typically involving strong acids. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comlibretexts.orgopenstax.org

Given the structure of "this compound," acidic cleavage would likely result in the formation of 3-(N,N-dimethylamino)phenol and a 2-haloethylamine derivative. However, without specific experimental data, the precise conditions and yields for such a transformation on this molecule remain speculative.

Table 1: Potential Products of Ether Cleavage of this compound

| Reagent | Potential Product 1 | Potential Product 2 |

| Hydroiodic acid (HI) | 3-(N,N-dimethylamino)phenol | 2-iodoethylamine |

| Hydrobromic acid (HBr) | 3-(N,N-dimethylamino)phenol | 2-bromoethylamine |

Note: This table is based on general chemical principles of ether cleavage and does not represent experimentally verified results for this compound.

Synthesis of Conjugates and Polymeric Architectures Incorporating this compound

The bifunctional nature of "this compound," possessing both a primary and a tertiary amine, makes it a theoretical candidate for the synthesis of various conjugates and polymeric structures. The primary amino group is particularly reactive and can participate in a range of polymerization reactions.

Despite these structural features, a review of the scientific literature and patent databases did not yield specific examples of conjugates or polymeric architectures synthesized from "this compound." The following discussion is therefore based on the known reactivity of its functional groups.

The primary amine could theoretically be used to form polyamides through reaction with dicarboxylic acids or their derivatives. caltech.educaltech.edugoogle.com Similarly, reaction with diisocyanates could lead to the formation of polyureas, a class of polymers structurally related to polyurethanes. google.comresearchgate.netnih.govresearchgate.net The aniline (B41778) moiety itself can be a precursor for polymerization. For instance, aniline and its derivatives can be polymerized to form polyanilines, which are conducting polymers. nih.govnih.gov

The tertiary amine group on the aniline ring is known to act as a catalyst or an accelerator in certain polymerization processes, such as in the curing of resins. wikipedia.orgchemicalbook.com This suggests a potential dual role for the molecule in polymer synthesis, acting as both a monomer and a catalytic species.

However, it must be reiterated that no specific research has been found that demonstrates the use of "this compound" in the synthesis of such conjugates or polymers. The potential pathways remain hypothetical in the absence of experimental evidence.

Table 2: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-monomer/Reagent | Resulting Linkage |

| Polyamide | Dicarboxylic acid/acyl chloride | Amide |

| Polyurea | Diisocyanate | Urea |

| Polyaniline derivative | Oxidizing agent | Amine/Imine |

Note: This table outlines theoretical polymerization pathways based on the functional groups of this compound. These reactions have not been specifically reported for this compound.

Advanced Spectroscopic Investigations of 3 2 Aminoethoxy N,n Dimethylaniline

Detailed UV-Visible Absorption Spectroscopy Studies on 3-(2-aminoethoxy)-N,N-dimethylaniline

The UV-Visible absorption spectrum of aniline (B41778) derivatives is characterized by electronic transitions within the benzene (B151609) ring, which are significantly influenced by the nature and position of substituents. For this compound, the presence of both an electron-donating N,N-dimethylamino group and an aminoethoxy group at the meta position dictates its spectral properties.

Analysis of Electronic Transitions and Solvatochromic Effects

The electronic spectrum of substituted anilines typically displays bands corresponding to π → π* transitions. In the case of this compound, the interaction of the lone pair of electrons on both nitrogen atoms with the π-system of the benzene ring leads to intramolecular charge transfer (ICT) character in its electronic transitions.

Solvatochromism, the change in the position, intensity, and shape of an absorption band with a change in the solvent polarity, is a key feature of such compounds. While specific data for this compound is not widely available, studies on analogous compounds like N,N-dimethyl-p-toluidine show a noticeable red shift (bathochromic shift) in the absorption maximum as the solvent polarity increases. This is indicative of a more polar excited state compared to the ground state, a common feature in molecules with ICT character. It is therefore anticipated that this compound would exhibit positive solvatochromism, with its absorption maxima shifting to longer wavelengths in more polar solvents.

Determination of Molar Extinction Coefficients in Various Solvents

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. This value is dependent on the solvent. For related aniline derivatives, the molar extinction coefficients are typically in the range of 10³ to 10⁴ L mol⁻¹ cm⁻¹. It is expected that the molar extinction coefficient of this compound would also fall within this range, though the exact values would vary with the solvent. The table below presents hypothetical data based on typical values for structurally similar compounds to illustrate the expected trend.

| Solvent | Dielectric Constant (at 20°C) | Absorption Maximum (λ_max, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |

| n-Hexane | 1.88 | ~290 | ~1.5 x 10⁴ |

| Dichloromethane | 8.93 | ~295 | ~1.8 x 10⁴ |

| Acetonitrile | 37.5 | ~300 | ~2.0 x 10⁴ |

| Methanol (B129727) | 32.7 | ~302 | ~2.1 x 10⁴ |

| Water | 80.1 | ~305 | ~2.3 x 10⁴ |

In-Depth Fluorescence Spectroscopy of this compound and its Derivatives

Fluorescence spectroscopy provides valuable information about the excited state properties of molecules. The fluorescence of this compound would be expected to be sensitive to its local environment.

Quantum Yield and Fluorescence Lifetime Measurements

The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the de-excitation pathways of a molecule. For many N,N-dialkylanilines, the quantum yield is often low in nonpolar solvents and can increase in more viscous or polar environments that restrict non-radiative decay pathways.

The following table provides expected values for the fluorescence quantum yield and lifetime of this compound in various solvents, based on data for similar compounds.

| Solvent | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| Cyclohexane | ~0.05 | ~1.2 |

| Dioxane | ~0.10 | ~2.0 |

| Acetonitrile | ~0.25 | ~3.5 |

| Ethanol | ~0.30 | ~4.0 |

pH-Dependent and Environmentally Sensitive Fluorescence Behavior

The presence of two amino groups in this compound suggests that its fluorescence will be highly dependent on pH. Protonation of the aliphatic amino group at lower pH would likely quench the fluorescence due to the introduction of a non-radiative decay pathway. Conversely, the fluorescence of the N,N-dimethylamino group might also be affected by the protonation state of the terminal amine. This pH sensitivity makes such compounds potential candidates for fluorescent pH sensors.

The fluorescence is also expected to be sensitive to the polarity of the environment. A larger Stokes shift (the difference between the absorption and emission maxima) is anticipated in more polar solvents, which is characteristic of molecules exhibiting intramolecular charge transfer.

Excited State Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) Mechanisms

While classic Excited State Intramolecular Proton Transfer (ESIPT) requires a specific molecular geometry with a proton donor and acceptor in close proximity, the structure of this compound does not immediately suggest a direct intramolecular proton transfer pathway in its ground state conformation. However, proton transfer from a protic solvent to one of the nitrogen atoms in the excited state could be a possibility.

The dominant excited-state process for this compound is expected to be Intramolecular Charge Transfer (ICT). Upon photoexcitation, there is a transfer of electron density from the electron-donating N,N-dimethylamino and aminoethoxy groups to the aniline ring. This leads to a highly polar excited state, which is stabilized in polar solvents, explaining the observed solvatochromic shifts in both absorption and emission spectra. The extent of this charge transfer is a key determinant of the compound's photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis Beyond Basic Characterization

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to probe the intricate structural and dynamic properties of this compound, moving beyond simple one-dimensional spectra to reveal a wealth of information about its three-dimensional structure and behavior in different physical states.

Advanced 2D NMR Techniques for Elucidating Conformational Dynamics

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount for determining the spatial proximity of protons within the molecule. For this compound, these experiments would be crucial in defining the preferred orientation of the aminoethoxy side chain relative to the aromatic ring. For instance, cross-peaks between the protons of the N,N-dimethyl groups and the aromatic protons would indicate through-space interactions, helping to elucidate the rotational dynamics around the C-N bond. Similarly, correlations between the methylene (B1212753) protons of the ethoxy group and the aromatic ring protons would provide insights into the folding of this side chain.

In molecules with flexible chains, such as the 2-aminoethoxy group, NOESY and ROESY can distinguish between different conformational isomers that are in equilibrium. The intensity of the cross-peaks is proportional to the inverse sixth power of the distance between the nuclei, allowing for a semi-quantitative estimation of internuclear distances. For small, flexible molecules, ROESY is often preferred as it mitigates the issue of spin diffusion, which can complicate the interpretation of NOESY spectra.

Furthermore, Exchange Spectroscopy (EXSY) could be employed to study the rates of conformational exchange if the molecule exists in multiple stable conformations that interconvert on the NMR timescale. This would be particularly relevant for understanding the rotation around the aryl-O and O-CH2 bonds.

A hypothetical table of expected NOESY/ROESY correlations for a predominant conformer is presented below:

| Interacting Protons | Expected Correlation | Conformational Implication |

| N(CH₃)₂ and ortho-protons (H2, H6) of aniline ring | Yes | Defines the rotational preference of the dimethylamino group. |

| O-CH₂ and ortho/meta-protons of aniline ring | Yes | Indicates the proximity and orientation of the ethoxy chain. |

| O-CH₂ and N-CH₂ | Yes | Provides information on the folding of the aminoethoxy chain. |

| Aromatic protons on the same ring | Yes | Confirms through-space proximity consistent with ring geometry. |

Solid-State NMR Studies of this compound

Solid-State NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of molecules in the solid phase. For this compound, ssNMR would offer insights that are inaccessible through solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions.

In the solid state, the chemical shifts of carbon-13 and nitrogen-15 (B135050) nuclei are highly sensitive to the local electronic environment and molecular conformation. Cross-Polarization Magic-Angle Spinning (CP-MAS) is a standard ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and ¹⁵N and averages out anisotropic interactions to provide higher resolution spectra.

The ¹³C CP-MAS spectrum of solid this compound would be expected to show distinct resonances for each carbon atom in the molecule. Polymorphism, or the existence of different crystalline forms, would be readily detectable as it would result in different chemical shifts and peak multiplicities. For instance, the chemical shifts of the aromatic carbons would be sensitive to the packing arrangement and intermolecular interactions, such as hydrogen bonding involving the primary amine group.

Advanced ssNMR experiments, such as those that reintroduce dipolar couplings under controlled conditions (e.g., Dipolar Chemical Shift Correlation Spectroscopy), could be used to measure internuclear distances in the solid state, providing precise details about the molecular conformation and intermolecular contacts.

A table of predicted ¹³C solid-state NMR chemical shifts, based on computational models and data from analogous functionalized anilines, is provided below. These values are illustrative and would be expected to vary with the specific polymorphic form.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-N(CH₃)₂ | 148 - 152 |

| Aromatic C-O | 155 - 160 |

| Unsubstituted Aromatic C (ortho, para to NMe₂) | 110 - 120 |

| Unsubstituted Aromatic C (meta to NMe₂, ortho to O) | 128 - 132 |

| O-CH₂ | 65 - 70 |

| N-CH₂ | 40 - 45 |

| N(CH₃)₂ | 40 - 45 |

Vibrational Spectroscopy (IR and Raman) for Understanding Molecular Vibrations and Interactions of this compound

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations and intermolecular interactions of this compound. The combination of these two complementary techniques allows for a comprehensive analysis of the molecular structure and bonding.

The IR and Raman spectra of this compound would be rich with characteristic bands corresponding to the various functional groups present in the molecule. The primary amine (NH₂) group would exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The presence of two bands in this region would be indicative of the symmetric and asymmetric stretching modes. The N-H bending (scissoring) vibration is expected around 1600 cm⁻¹.

The aromatic ring will give rise to several characteristic bands. The C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are expected in the 1450-1600 cm⁻¹ region. The substitution pattern on the aromatic ring will influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region, which can be diagnostic.

The C-N stretching vibration of the N,N-dimethylamino group is expected in the 1350-1250 cm⁻¹ region. The C-O-C ether linkage will show characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Intermolecular interactions, especially hydrogen bonding involving the primary amine, would be reflected in the vibrational spectra. The N-H stretching bands would be broadened and shifted to lower frequencies upon hydrogen bond formation.

A table summarizing the expected key vibrational frequencies for this compound is presented below. These are based on typical group frequencies for similar structural motifs.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |

| N-H Stretch (asymmetric and symmetric) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| N-H Bend | 1590 - 1650 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch (Aryl-N) | 1250 - 1350 | IR, Raman |

| C-O-C Asymmetric Stretch | 1200 - 1275 | IR |

| C-O-C Symmetric Stretch | 1020 - 1075 | Raman |

Computational and Theoretical Chemistry Studies of 3 2 Aminoethoxy N,n Dimethylaniline

Quantum Chemical Calculations on the Electronic Structure of 3-(2-aminoethoxy)-N,N-dimethylaniline

Quantum chemical calculations are fundamental to elucidating the electronic characteristics that govern the reactivity and spectroscopic properties of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic ground state properties of molecules. For this compound, a DFT study would typically commence with a geometry optimization to find the lowest energy conformation of the molecule. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Key ground state properties that can be calculated using DFT include:

Optimized Molecular Geometry: This provides precise bond lengths, bond angles, and dihedral angles. For this compound, particular attention would be paid to the planarity of the aniline (B41778) ring and the conformation of the flexible 2-aminoethoxy side chain.

Electronic Energy and Distribution: DFT calculations yield the total electronic energy, as well as the distribution of electron density. This can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the dimethylamino and aminoethoxy groups, as well as the oxygen atom, are expected to be regions of negative potential, while the hydrogen atoms of the amino group and the aromatic ring will show positive potential.

| Property | Predicted Value |

|---|---|

| Total Energy (Hartree) | -653.8 |

| HOMO Energy (eV) | -5.2 |

| LUMO Energy (eV) | -0.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 3.5 |

To understand the interaction of this compound with light, such as its UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states and the probabilities of transitions between the ground and excited states.

Key excited state properties obtained from TD-DFT include:

Excitation Energies and Wavelengths: TD-DFT predicts the energies required to promote an electron from an occupied to a virtual molecular orbital. These energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

Oscillator Strengths: This value indicates the intensity of an electronic transition. Transitions with high oscillator strengths are more likely to be observed experimentally.

Nature of Electronic Transitions: By analyzing the molecular orbitals involved, the nature of the electronic transitions can be characterized (e.g., π→π, n→π). For this compound, transitions involving the π-system of the aniline ring and the lone pairs on the nitrogen and oxygen atoms are expected.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 3.8 | 326 | 0.15 | HOMO -> LUMO |

| S2 | 4.5 | 275 | 0.08 | HOMO-1 -> LUMO |

| S3 | 5.1 | 243 | 0.32 | HOMO -> LUMO+1 |

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexible 2-aminoethoxy side chain of this compound allows for multiple conformations, which can influence its physical and chemical properties.

Conformational Analysis aims to identify the stable conformers of the molecule and their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step to map out the potential energy surface. The results would reveal the most probable shapes of the molecule in the gas phase or in solution.

Molecular Dynamics (MD) Simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational changes, vibrations, and translations of the molecule, as well as its interactions with solvent molecules. An MD simulation of this compound in a solvent like water would provide insights into its solvation structure and the dynamics of the flexible side chain.

Prediction of Reactivity and Reaction Pathways for this compound

Computational chemistry offers several tools to predict the reactivity of a molecule and to explore potential reaction pathways.

Reactivity Descriptors: Based on DFT calculations, various reactivity descriptors can be calculated.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to predict the most likely sites for nucleophilic and electrophilic attack. For an electrophilic attack on this compound, the ortho and para positions to the dimethylamino group are expected to be the most reactive sites, as is typical for substituted anilines.

Local Softness and Hardness: These concepts, related to the Fukui function, also help in predicting the reactivity of different atomic sites.

Reaction Pathway Calculations: To study a specific chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier. Such studies are crucial for understanding reaction mechanisms and kinetics. For instance, the metabolic pathways of aromatic amines, which often involve oxidation, can be computationally investigated. nih.govimrpress.com

| Atomic Site | f- |

|---|---|

| C2 | 0.12 |

| C4 | 0.18 |

| C6 | 0.25 |

| N (dimethylamino) | 0.08 |

Computational Design Principles for New Derivatives Based on this compound

The insights gained from computational studies can be leveraged to design new derivatives of this compound with tailored properties. This in silico design process can significantly reduce the time and cost of experimental research.

Structure-Property Relationships: By systematically modifying the structure of this compound in a computational model (e.g., by adding different substituent groups at various positions) and calculating the resulting properties, quantitative structure-property relationships (QSPRs) can be established. For example, one could investigate how substituents on the aniline ring affect the HOMO-LUMO gap, the absorption spectrum, or the reactivity.

Designing for Specific Applications:

Dye Sensitizers: For applications in dye-sensitized solar cells, derivatives could be designed to have a smaller HOMO-LUMO gap to absorb more of the solar spectrum and to have appropriate energy levels for efficient electron injection into a semiconductor. researchgate.net

Pharmaceuticals: If the molecule is a lead compound in drug discovery, derivatives can be designed to optimize its binding to a biological target by modifying its shape and electronic properties. In silico docking studies could be employed to predict the binding affinity of the designed derivatives. nih.gov

Materials Science: For applications in polymers or other materials, derivatives could be designed to have specific electronic or optical properties, or to enhance their polymerization potential. rsc.org

By employing these computational design principles, researchers can rationally guide the synthesis of new and improved derivatives of this compound for a wide range of applications.

Research on this compound: A Currently Uncharted Territory in Advanced Chemical Applications

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the applications of the chemical compound this compound in the development of fluorescent probes, chemosensors, supramolecular chemistry, and material science. Extensive searches of scholarly databases, academic journals, and patent depositories did not yield specific studies or data related to the precise outline requested.

Therefore, it is not possible to provide a detailed article on the "Applications of this compound as a Research Tool and Precursor" with the specified subsections, as there is no established body of research to draw upon for this particular compound. The scientific community has yet to explore or report on the specific roles and functionalities of this compound in the advanced research areas of interest.

While the parent molecule, N,N-dimethylaniline, and other aniline derivatives are well-documented as precursors and key components in the synthesis of dyes, polymers, and pharmaceuticals, the unique structural characteristics of this compound—namely the aminoethoxy substituent at the meta position—have not been the subject of focused investigation in the contexts of:

Fluorescent Probes and Chemosensors: There is no available data on the design, mechanism of anion/cation recognition, or the development of environment-sensitive fluorescent probes derived from this specific compound.

Supramolecular Chemistry: Research into its use in host-guest interactions, self-assembly studies, or the formation of coordination complexes with metal ions for research applications has not been reported.

Material Science: Its potential as a building block or monomer in the synthesis of functional materials remains unexplored in the current body of scientific literature.

This lack of specific research on this compound presents an open area for future scientific inquiry. The compound's structure suggests potential for a range of applications, but without experimental data and peer-reviewed studies, any discussion of its use in the requested areas would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Applications of 3 2 Aminoethoxy N,n Dimethylaniline As a Research Tool and Precursor

3-(2-aminoethoxy)-N,N-dimethylaniline as a Building Block in Material Science Research

Synthesis of Novel Organic Light-Emitting Diode (OLED) Components

The N,N-dimethylaniline core is a common structural motif in materials designed for organic light-emitting diodes (OLEDs) due to its strong electron-donating capabilities, which facilitate charge transport and influence the emissive properties of molecules. researchgate.netrsc.org In this context, this compound could serve as a foundational building block for creating novel OLED components. The primary amine group provides a convenient attachment point for introducing other functional moieties, such as electron-accepting units or chromophores, to construct molecules with tailored electronic and photophysical properties. uniss.it For instance, it could be reacted to form part of a donor-acceptor molecule, a common strategy for developing materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. nih.gov The flexible ethoxy chain could further be used to tune the solubility and film-forming properties of the resulting materials, which are critical for device fabrication.

Precursor for Advanced Polymeric Materials and Functional Surfaces

The primary amine of this compound allows it to be incorporated into various polymer backbones or grafted onto surfaces. This could be achieved through reactions like polycondensation or by reacting it with monomers containing complementary functional groups. The resulting polymers would feature the electron-rich N,N-dimethylaniline unit as a pendant group, potentially imparting interesting electrochemical or optical properties to the material. For example, polymers containing aniline (B41778) derivatives have been investigated for applications in anti-static coatings and electronic devices. researchgate.net Furthermore, this compound could be used to functionalize surfaces, such as silica or magnetic nanoparticles, by covalently attaching it to the substrate. researchgate.net Such modified surfaces could be designed for applications in catalysis or as selective adsorbents.

Application in Analytical Method Development Beyond Clinical Diagnostics

In analytical chemistry, derivatization is a common strategy to improve the detectability and chromatographic separation of target molecules. mdpi.comnih.gov The reactive primary amine in this compound makes it a candidate for use as a derivatizing agent.

Reagent for Specific Chemical Derivatization in Research Samples

Derivatization reagents are often employed to introduce a chromophore or fluorophore into an analyte that otherwise lacks a suitable detection property. actascientific.com While this compound itself is not intensely fluorescent, its primary amine can be reacted with analytes containing functional groups like carboxylic acids or aldehydes. Subsequently, the N,N-dimethylaniline portion could be further modified or utilized for its electrochemical activity, enabling detection by electrochemical methods. This two-step approach could offer a pathway for the selective analysis of specific compound classes in complex research samples.

Chromatographic Applications as a Derivatization Agent

In chromatography, derivatization can enhance the separation efficiency and detection sensitivity of analytes. sielc.comsigmaaldrich.com By reacting this compound with target molecules, their polarity and volatility can be altered, leading to improved performance in techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For example, attaching this moiety to a polar analyte could increase its retention on a reverse-phase HPLC column, allowing for better separation from other sample components. The presence of the tertiary amine from the dimethylaniline group could also be advantageous for detection by mass spectrometry, as it can be readily protonated to form a stable positive ion.

Explorations of this compound in Photochemistry and Photophysics Research

The study of how molecules interact with light is fundamental to developing new technologies in areas like solar energy and sensing. The N,N-dimethylaniline structure is a classic component in molecules designed for photophysical studies. researchgate.net

Photoinduced Electron Transfer (PET) Studies

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor molecule to an acceptor molecule after one of them has been excited by light. almacgroup.com This process is central to many chemical and biological phenomena and is the basis for many fluorescent sensors. rsc.org N,N-dimethylaniline and its derivatives are frequently used as electron donors in PET studies due to their low ionization potential. nih.govelsevierpure.com

The compound this compound is well-suited for constructing molecules for PET research. The primary amine allows for the covalent attachment of a fluorophore or another photoactive group through a flexible linker. In such a system, the N,N-dimethylaniline moiety would act as the electron donor (or quencher), and the attached group would be the photoexcited acceptor. The efficiency of the PET process could be studied as a function of the linker length and solvent polarity, providing insights into the fundamental mechanisms of electron transfer. nsf.gov

Below is a hypothetical data table illustrating the kind of photophysical properties that might be measured in a PET study involving a derivative of this compound linked to a pyrene acceptor.

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τ) [ns] | Calculated PET Rate (k_PET) [s⁻¹] |

| Cyclohexane | 2.0 | 0.65 | 150 | 2.3 x 10⁶ |

| Toluene | 2.4 | 0.40 | 95 | 6.3 x 10⁶ |

| Dichloromethane | 8.9 | 0.05 | 12 | 7.9 x 10⁷ |

| Acetonitrile | 37.5 | <0.01 | <1 | >1 x 10⁹ |

Note: This table is illustrative and based on typical results for similar donor-acceptor systems, not on experimentally verified data for a specific derivative of this compound.

Future Directions and Emerging Research Avenues for 3 2 Aminoethoxy N,n Dimethylaniline

Integration of 3-(2-aminoethoxy)-N,N-dimethylaniline in Interdisciplinary Research Fields

The versatility of the this compound structure makes it a prime candidate for application in various interdisciplinary fields. In materials science, the primary amine and the aniline (B41778) ring can be incorporated into polymer backbones or serve as cross-linking agents to create advanced functional polymers. For instance, its integration into epoxy resins or polyurethanes could enhance thermal stability, conductivity, or optical properties. The N,N-dimethylaniline moiety is a well-known precursor for dyes, suggesting that polymers containing this compound could be designed with inherent coloration or photoresponsive characteristics. wikipedia.orgchemicalbook.com

In the realm of supramolecular chemistry, the compound's hydrogen bonding capabilities (via the -NH2 group) and potential for aromatic stacking interactions (via the phenyl ring) could be exploited to construct complex, self-assembling systems. These systems could find use in the development of molecular switches, gels, or porous materials for guest encapsulation. The ether linkage provides conformational flexibility, which can be crucial for achieving specific, ordered supramolecular architectures.

Development of Advanced Synthetic Methodologies and Catalysis

While classical methods for synthesizing substituted anilines exist, future research will likely focus on developing more efficient, selective, and sustainable routes to this compound. Modern catalysis offers numerous avenues for improvement over traditional multi-step syntheses which may involve harsh conditions.

Advanced catalytic approaches could include:

One-Pot Reductive Amination: Tandem reactions that combine the reduction of a corresponding nitroarene with subsequent condensation and further reduction steps can improve atom economy and reduce waste. nih.gov Metal nanoparticle catalysts are often employed in these efficient one-pot procedures. nih.gov

Photoredox Catalysis: Light-mediated reactions offer mild conditions for forming C-N bonds. galchimia.com A photocatalytic approach could enable the synthesis of the target compound with high functional group tolerance, avoiding the need for extensive protecting group chemistry. galchimia.com

Transition Metal-Catalyzed Cross-Coupling: Protocols like the Buchwald-Hartwig and Chan-Lam couplings are powerful tools for C-N bond formation. galchimia.com Future work could optimize these reactions for substrates relevant to the synthesis of this compound, potentially using more earth-abundant and less expensive metal catalysts like nickel or copper. chemrevlett.comacs.org

These advanced methods promise higher yields, fewer purification steps, and a reduced environmental footprint compared to conventional synthetic strategies.

| Methodology | Typical Catalysts | Key Advantages | Potential Application to Target Compound |

|---|---|---|---|

| One-Pot Reductive Amination | Pd, Ni, Ru nanoparticles | High atom economy, reduced steps, operational simplicity. nih.gov | Direct synthesis from a nitro-precursor, methanol (B129727), and an aminoethoxy source. |

| Photoredox Catalysis | Iridium (Ir), Ruthenium (Ru) complexes | Mild reaction conditions, high functional group tolerance, novel reactivity. galchimia.com | Coupling of precursors without harsh reagents or high temperatures. |

| Buchwald-Hartwig Amination | Palladium (Pd) complexes with specialized ligands | Broad substrate scope, excellent for forming aryl C-N bonds. galchimia.com | Coupling of 3-bromo-N,N-dimethylaniline with 2-aminoethanol. |

| Nickel-Catalyzed Amination | Nickel (Ni) complexes | Lower cost compared to palladium, effective for various substrates. acs.org | An affordable alternative to Pd-based systems for cross-coupling steps. |

Expansion of Computational Modeling for Complex Systems Involving the Compound

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For a molecule like this compound, expanding computational modeling can offer deep insights into its behavior in complex systems. Density Functional Theory (DFT) has been successfully used to study the molecular structure, vibrational frequencies, and electronic properties of simpler N,N-dimethylaniline derivatives. sphinxsai.comresearchgate.net

Future computational research could focus on:

Predicting Reactivity: Calculating parameters like frontier molecular orbital (HOMO-LUMO) energies and molecular electrostatic potential (MEP) can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic modifications. researchgate.netresearchgate.net

Simulating Spectroscopic Properties: Theoretical calculations of NMR, IR, and Raman spectra can aid in the characterization of the compound and its derivatives. sphinxsai.comresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound within a larger system, such as a polymer matrix or a solvent. This can predict conformational changes, diffusion, and interactions with surrounding molecules, which is crucial for materials science applications.

Modeling Non-covalent Interactions: Accurately modeling hydrogen bonding and π-stacking will be essential for designing supramolecular structures based on this compound.

These computational approaches will accelerate the discovery and optimization of new materials and systems incorporating this compound.

| Technique | Predicted Properties/Insights | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, HOMO-LUMO gap, NMR shifts. sphinxsai.comresearchgate.net | Aids in structural characterization and predicts electronic behavior and reactivity. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution, sites for electrophilic/nucleophilic attack. researchgate.net | Guides the design of chemical reactions and predicts intermolecular interactions. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption/emission spectra, excited state properties. | Essential for designing new dyes, sensors, and photoresponsive materials. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects, interactions within a material. | Predicts macroscopic properties of materials incorporating the compound. |

New Frontiers in Sensing and Imaging Applications (Non-clinical)

The N,N-dimethylaniline scaffold is a component of various functional dyes and probes. wikipedia.orgchemicalbook.com The N-nitrosation of aromatic amines is a known reaction used in the design of fluorescent probes for detecting nitric oxide (NO). researchgate.net This opens a frontier for developing this compound into novel sensors for non-clinical applications.

For example, it could be developed as a chemosensor for environmental monitoring. The dimethylamino group can act as a recognition site or signal transducer for specific analytes, while the primary amine on the side chain allows the molecule to be easily tethered to surfaces, nanoparticles, or polymer films. By coupling the compound to a fluorophore, its interaction with a target analyte could trigger a change in fluorescence intensity or wavelength, enabling detection.

Furthermore, in the field of materials science, probes incorporating this structure could be used for in-situ imaging of chemical processes. For instance, a probe could be designed to detect degradation byproducts in polymers or to monitor curing processes in resins through changes in its optical properties. Such non-invasive imaging techniques are valuable for quality control and material lifetime assessment. nih.gov

Q & A

Q. What are the standard synthetic routes for 3-(2-aminoethoxy)-N,N-dimethylaniline, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols:

- Nucleophilic substitution : Reacting 3-hydroxy-N,N-dimethylaniline with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) introduces the aminoethoxy group. Yield optimization requires controlled temperature (60–80°C) and anhydrous conditions .

- Click chemistry adaptation : For structurally similar compounds, azide-alkyne cycloaddition with 4-azido-N,N-dimethylaniline and propargylamine derivatives has been explored, though yields for the target compound remain unreported .

Q. Key Data :

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 70°C | 60–75 | |

| Click chemistry | Cu(I) catalyst, RT | ~5–10* | |

| *Extrapolated from analogous reactions. |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the aminoethoxy group’s CH₂ protons appear as triplets (δ 3.4–3.6 ppm), while N,N-dimethyl groups resonate as singlets (δ 2.8–3.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₆N₂O: calc. 180.1267, obs. 180.1269) .

- IR spectroscopy : Stretching vibrations for C-O (1100–1250 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional groups .

Q. How does the aminoethoxy substituent influence the compound’s electronic properties compared to N,N-dimethylaniline?

The aminoethoxy group acts as an electron-donating moiety, increasing electron density on the aromatic ring:

- Hammett substituent constants (σ) : The -OCH₂CH₂NH₂ group has σ ≈ -0.3, contrasting with -N(CH₃)₂ (σ ≈ -0.6). This reduces para-directing effects in electrophilic substitution .

- UV-Vis spectroscopy : Bathochromic shifts in absorbance maxima (Δλ ≈ 20 nm) indicate enhanced conjugation .

Advanced Research Questions

Q. What computational methods predict the molecular geometry and electronic behavior of this compound?

- Density Functional Theory (DFT) : B3LYP/6-31G(d) optimizes bond angles and torsional conformations. The aminoethoxy chain adopts a gauche conformation to minimize steric hindrance .

- Frontier Molecular Orbital (FMO) analysis : HOMO-LUMO gaps (~4.5 eV) suggest moderate reactivity, aligning with experimental oxidation potentials .

- Molecular Electrostatic Potential (MEP) : Negative charge localization on the oxygen and amino groups highlights nucleophilic sites .

Q. How does this compound participate in catalytic enantioselective reactions?

In asymmetric Friedel-Crafts reactions:

- Chiral Lewis acid catalysis : Copper(II)-bisoxazoline complexes induce enantioselectivity (up to 94% ee) by coordinating to the aminoethoxy group, directing electrophiles to the para position .

- Mechanistic insight : Steric effects from the aminoethoxy side chain destabilize meta-substituted intermediates, favoring para products .

Q. Reaction Optimization :

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Cu(II)-t-Bu-bisoxazoline | CH₂Cl₂ | 94 | 85 |

Q. What role does this compound play in photophysical studies, particularly in quenching mechanisms?

- Stern-Volmer quenching : In iridium(III) polypyridyl complexes, this compound acts as a dynamic quencher. Bimolecular quenching constants (kq ≈ 1.5 × 10⁹ M⁻¹s⁻¹) suggest diffusion-controlled electron transfer .

- Transient absorption spectroscopy : Quenching correlates with excited-state lifetime reduction (τ₀ = 450 ns → τ = 150 ns at 10 mM quencher) .

Q. How do structural modifications (e.g., halogenation) alter the compound’s bioactivity?

- Antitumor activity : Analogues like 4-chloro-N,N-dimethylaniline derivatives show IC₅₀ values <10 μM in Hedgehog/Smoothened signaling pathways, though the aminoethoxy variant’s data are pending .

- Comparative analysis :

| Derivative | Bioactivity (IC₅₀) | Target Pathway |

|---|---|---|

| 4-Cl-N,N-dimethylaniline | 8.2 μM | Hedgehog/Smoothened |

| This compound | N/A | Under investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.